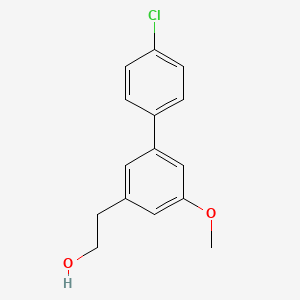

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy-

Beschreibung

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- is a biphenyl derivative characterized by substituents at the 4'-chloro, 3-(2-hydroxyethyl), and 5-methoxy positions. Biphenyl scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and capacity for functionalization. This compound’s synthesis likely involves cross-coupling methodologies such as Suzuki-Miyaura reactions, as biphenyl derivatives are commonly synthesized via transition-metal-catalyzed pathways .

Eigenschaften

CAS-Nummer |

61888-67-3 |

|---|---|

Molekularformel |

C15H15ClO2 |

Molekulargewicht |

262.73 g/mol |

IUPAC-Name |

2-[3-(4-chlorophenyl)-5-methoxyphenyl]ethanol |

InChI |

InChI=1S/C15H15ClO2/c1-18-15-9-11(6-7-17)8-13(10-15)12-2-4-14(16)5-3-12/h2-5,8-10,17H,6-7H2,1H3 |

InChI-Schlüssel |

ZJURXWFDOGPTFH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4’-Chloro-3-(2-oxoethyl)-5-methoxybiphenyl.

Reduction: Formation of 3-(2-hydroxyethyl)-5-methoxybiphenyl.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Wirkmechanismus

The mechanism of action of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- with key analogs:

| Compound Name | CAS | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Functional Groups |

|---|---|---|---|---|---|

| Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- | Not Provided | 4'-Cl, 3-(CH₂CH₂OH), 5-OCH₃ | C₁₅H₁₅ClO₂ | 274.73 | Hydroxyethyl, Methoxy, Chloro |

| 4'-Chloro-5-isobutoxy-3-biphenylacetic acid | 61888-63-9 | 4'-Cl, 5-OCH₂CH(CH₂)₂, 3-CH₂COOH | C₁₉H₂₀ClO₃ | 338.81 | Acetic Acid, Isobutoxy, Chloro |

| 4'-Chloro-5-pentoxy-3-biphenylacetic acid | 61888-64-0 | 4'-Cl, 5-O(CH₂)₄CH₃, 3-CH₂COOH | C₁₉H₂₁ClO₃ | 332.82 | Acetic Acid, Pentoxy, Chloro |

| [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy | 1261909-66-3 | 4'-Cl, 5-F, 2'-OCH₃, 3-COOH | C₁₅H₁₂ClFO₃ | 302.71 | Carboxylic Acid, Fluoro, Methoxy |

| 1,1'-Biphenyl, 4-(3-chloropropoxy)-5-ethyl-2-(phenylmethoxy) | 152120-26-8 | 4-O(CH₂)₃Cl, 5-C₂H₅, 2-OCH₂C₆H₅ | C₂₄H₂₅ClO₂ | 380.91 | Chloropropoxy, Ethyl, Benzyloxy |

Key Differences and Implications

Functional Group Impact

- Hydroxyethyl vs. Acetic Acid : The hydroxyethyl group (CH₂CH₂OH) in the target compound offers hydrogen-bonding capability without the acidity of carboxylic acid (CH₂COOH) in analogs (CAS 61888-63-9, 61888-64-0). This difference influences solubility (higher hydrophilicity for hydroxyethyl) and bioavailability .

- Methoxy vs. Alkoxy Chains: The methoxy group (OCH₃) at position 5 in the target compound is less lipophilic than the isobutoxy (OCH₂CH(CH₂)₂) or pentoxy (O(CH₂)₄CH₃) chains in analogs.

Substituent Position and Steric Effects

Physicochemical Properties

Biologische Aktivität

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on neuroprotection, anti-inflammatory actions, and antioxidant capabilities, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be characterized by its biphenyl structure with specific substituents that may influence its biological activity. The presence of a chloro group, hydroxyethyl group, and methoxy group suggests potential interactions with biological targets.

Neuroprotective Effects

Research indicates that biphenyl derivatives can enhance nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell lines such as PC12. This suggests a neurotrophic activity that could be beneficial in neurodegenerative conditions. For instance, compounds derived from Hypericum elatoides, which include biphenyl structures, have demonstrated significant neuroprotective effects by promoting neurite outgrowth and inhibiting neuroinflammation .

Anti-inflammatory Properties

The compound has shown inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells. This is crucial as excessive NO production is associated with neuroinflammatory responses linked to neurodegenerative diseases. In studies, certain biphenyl derivatives exhibited significant reductions in NO levels without cytotoxic effects on the cells .

Antioxidant Activity

Biphenyl compounds have been evaluated for their ability to scavenge free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess antioxidant activity. For example, some biphenyl derivatives showed IC50 values indicating strong antioxidant capabilities, outperforming standard antioxidants like ascorbic acid .

Table 1: Biological Activities of Biphenyl Derivatives

| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | Antioxidant Activity (IC50) |

|---|---|---|---|

| Biphenyl A | Promotes neurite outgrowth | Inhibits NO production | 11.22 µM |

| Biphenyl B | Moderate | Significant inhibition | 15.00 µM |

| Biphenyl C | High | Low inhibition | 10.50 µM |

Case Studies

Case Study 1: Neuroprotective Effects in PC12 Cells

In a study focusing on the neuroprotective properties of biphenyl derivatives, researchers found that specific compounds significantly enhanced NGF-induced neurite outgrowth in PC12 cells at concentrations as low as 1 mM. This effect was attributed to the structural features of the compounds that facilitate receptor interactions involved in neuronal growth .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory potential of biphenyl derivatives against LPS-induced inflammation in BV-2 cells. The results indicated that certain compounds reduced NO production significantly without affecting cell viability, suggesting a therapeutic potential for treating neuroinflammatory conditions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.